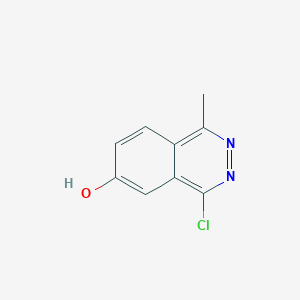
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate
概要
説明
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate is a compound that belongs to the class of aminothiazoles. Aminothiazoles are significant organic medicinal compounds known for their diverse therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic activities
準備方法
The synthesis of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate involves several steps. One common method includes the condensation of thiourea with an alpha-halo ketone, followed by further reactions to introduce the methoxyimino and ester groups . Industrial production methods often involve optimized reaction conditions to maximize yield and purity. For example, the use of specific solvents and catalysts can enhance the efficiency of the synthesis process .
化学反応の分析
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate has a wide range of scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has shown promise in the development of new antimicrobial and anticancer agents.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activities . The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in drug development.
類似化合物との比較
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate can be compared with other aminothiazole derivatives, such as:
2-Aminothiazole: Known for its use as a starting material in the synthesis of various heterocyclic compounds.
2-Aminothiazole-4-carboxylate: Exhibits significant antibacterial and antifungal activities.
2-Aminothiazole-4-acetic acid: Used in the development of anticancer agents.
The uniqueness of this compound lies in its methoxyimino and ester groups, which enhance its chemical reactivity and potential biological activities compared to other aminothiazole derivatives.
特性
分子式 |
C7H9N3O3S |
|---|---|
分子量 |
215.23 g/mol |
IUPAC名 |
methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate |
InChI |
InChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9) |
InChIキー |
MJAIDGPTIFCPGD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methyl-2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-1-benzothiophene](/img/structure/B8489680.png)



![4-Chlorothieno[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B8489719.png)



![4-[4-(2-Hydroxyethyloxy)phenyl]butylamine](/img/structure/B8489759.png)





